Product packaging for (Trans)-1-benzoyl-4-phenyl-L-proline(Cat. No.:)

(Trans)-1-benzoyl-4-phenyl-L-proline

Cat. No.: B14014610
M. Wt: 295.3 g/mol
InChI Key: NJMASXVCJXPDME-UHFFFAOYSA-N
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Description

Contextualization of the Proline Scaffold in Chiral Organic Synthesis and Medicinal Chemistry

The amino acid proline occupies a unique position in chemistry due to the conformational constraints imposed by its cyclic side chain, which incorporates the backbone nitrogen into a five-membered pyrrolidine (B122466) ring. nih.govorganic-chemistry.org This rigidity has profound implications for the structure of peptides and proteins. In the realm of chiral organic synthesis, L-proline has been dubbed the "simplest enzyme" for its ability to catalyze a wide array of asymmetric reactions with high stereoselectivity. libretexts.org

Proline and its derivatives are effective organocatalysts, operating through mechanisms such as iminium and enamine catalysis. researchgate.netwikipedia.org This catalytic prowess is attributed to its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid group (electrophilic/Brønsted acid). mdpi.com This allows it to activate substrates and control the stereochemical outcome of reactions, including aldol (B89426), Mannich, and Michael reactions. researchgate.netwikipedia.org

In medicinal chemistry, the proline scaffold serves as an efficient stereochemical spacer. acs.org Its rigid structure can induce specific spatial orientations of functional groups, a critical factor for molecular recognition and binding to biological targets like receptors and enzymes. acs.org The inclusion of proline and its analogues in peptide-based drugs is a common strategy to create conformationally restricted molecules with enhanced biological activity and stability. nih.govnih.gov Over the past 15 years, the U.S. FDA has approved more than 15 drugs that incorporate proline analogues in their structures, underscoring the scaffold's pharmaceutical importance. enamine.netnih.gov

Table 1: Key Asymmetric Reactions Catalyzed by Proline and Its Derivatives

Reaction TypeCatalytic MechanismSignificance
Aldol ReactionEnamine CatalysisForms carbon-carbon bonds to create chiral polyols. libretexts.orgwikipedia.org
Mannich ReactionEnamine/Iminium CatalysisSynthesizes chiral β-amino carbonyl compounds. researchgate.netwikipedia.org
Michael AdditionEnamine CatalysisForms carbon-carbon bonds via conjugate addition. libretexts.orgwikipedia.org
α-AminationEnamine CatalysisIntroduces a nitrogen atom at the α-position of a carbonyl compound. wikipedia.org

Strategic Significance of Substituted Proline Derivatives as Chiral Building Blocks and Catalysts

While L-proline itself is a powerful catalyst, chemical modifications to its pyrrolidine ring have led to the development of derivatives with enhanced efficiency, selectivity, and broader applications. organic-chemistry.orgresearchgate.net These substituted prolines are strategically significant as both improved organocatalysts and versatile chiral building blocks for constructing complex molecules. researchgate.netnih.gov

For example, incorporating electron-withdrawing groups can tune the stereoelectronic properties, while bulky groups introduce steric bias. This precise control allows chemists to design proline derivatives that stabilize or destabilize specific conformations, providing valuable tools for peptide engineering and the development of peptidomimetic drugs. nih.govnih.gov These modified prolines are crucial starting materials in the synthesis of active pharmaceutical ingredients, where conformational restrictions are essential for biological activity. nih.gov

Table 2: Influence of 4-Substituents on Proline Ring Conformation

4-Substituent (Stereochemistry)Favored Ring PuckerEffect on Collagen Triple Helix Stability
Hydroxy (4R)ExoIncreases stability. nih.gov
Fluoro (4R)ExoIncreases stability. nih.gov
Methoxy (4R)ExoIncreases stability. nih.gov
Methyl (4S)ExoIncreases stability. nih.gov
Fluoro (4S)EndoDecreases stability. nih.gov

Overview of Research Trajectories Pertaining to (Trans)-1-benzoyl-4-phenyl-L-proline and Its Analogues

Research concerning this compound focuses primarily on its stereoselective synthesis and its application as a specialized building block. The compound is not typically an end product but rather a key intermediate. The "trans" designation refers to the relative stereochemistry of the phenyl group at the 4-position and the carboxyl group at the 2-position of the pyrrolidine ring.

A central challenge in this area is the development of synthetic methods that produce the desired trans isomer with very high stereospecificity. google.com One documented process involves the synthesis from (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester, achieving a trans:cis ratio of at least 98:2. google.com The benzoyl group serves as a standard protecting group for the proline nitrogen, preventing its participation in unwanted side reactions during subsequent synthetic steps.

The research trajectory for this compound and its analogues is driven by the desire to create conformationally rigid scaffolds. The bulky phenyl group at the 4-position severely restricts the conformational flexibility of the pyrrolidine ring, making it a powerful tool for locking a peptide backbone into a specific three-dimensional shape. This makes it an attractive component for designing peptidomimetics and other complex organic molecules where precise structural control is paramount for achieving desired biological or material properties.

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number120851-71-0 scbt.comchemicalbook.comcalpaclab.com
Molecular FormulaC18H17NO3 scbt.comcalpaclab.com
Molecular Weight295.338 g/mol scbt.comcalpaclab.com

Delimitation of Research Focus within Academic Inquiry

The academic and industrial inquiry into this compound is sharply defined and centers on three main areas:

Stereocontrolled Synthesis: A primary research focus is the development of efficient and highly stereoselective synthetic routes. The goal is to maximize the yield of the trans isomer while minimizing or eliminating the formation of the cis diastereomer. google.com This involves the careful selection of starting materials, catalysts, and reaction conditions to control the stereochemical outcome of key transformations.

Conformational Analysis and Application: Research investigates how the rigid conformation imparted by the 4-phenyl substituent can be exploited. This includes computational and experimental studies to understand its influence on the structure of peptides and other molecules. The ultimate goal is to use this derivative as a building block to design molecules with predetermined shapes for applications in drug discovery and materials science. nih.govnih.gov

Intermediate for Complex Target Synthesis: The compound is almost exclusively studied in the context of its role as a chiral intermediate. Academic inquiry is directed toward its incorporation into larger, more complex target molecules, such as enzyme inhibitors, receptor ligands, or novel catalysts, where the defined stereochemistry and conformational rigidity of the 4-phenylproline unit are essential for function.

The research does not typically extend to the direct biological or therapeutic effects of this compound itself, but rather to the properties of the final molecules synthesized from it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B14014610 (Trans)-1-benzoyl-4-phenyl-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)

InChI Key

NJMASXVCJXPDME-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Trans 1 Benzoyl 4 Phenyl L Proline

Stereoselective Synthesis of the L-Proline Core with 4-Phenyl Substitution

The critical challenge in synthesizing (trans)-1-benzoyl-4-phenyl-L-proline lies in the precise control of stereochemistry at the C4 position of the pyrrolidine (B122466) ring. Methodologies have been developed to ensure the desired trans configuration with high stereospecificity. google.com The synthesis often begins from readily available chiral precursors like 4-hydroxyproline (B1632879), which serves as a versatile starting block for introducing functionality to the pyrrolidine ring. ethz.chnih.gov

The enantioselective synthesis of the 4-phenyl-L-proline core is often achieved through stereospecific reactions on chiral proline derivatives. A prominent strategy involves a Friedel-Crafts-type reaction where a proline derivative with a leaving group at the C4 position reacts with an aromatic nucleophile, such as benzene (B151609). google.com This process utilizes a Lewis acid catalyst to facilitate the substitution. google.com

The choice of the starting proline derivative is crucial. For instance, a (cis)-1-benzoyl-4-fluoro-L-proline methyl ester can be reacted with benzene in the presence of aluminum chloride (AlCl₃) to yield the desired (trans)-4-phenyl-L-proline derivative. google.com The reaction proceeds with excellent stereospecificity, ensuring the formation of the trans product. google.com This stereochemical outcome is a key feature of the synthetic route.

Achieving a high diastereomeric ratio of the trans to cis isomer is paramount. The process of reacting a C4-substituted proline precursor with benzene in the presence of a Lewis acid has been shown to produce the (trans)-4-phenyl-L-proline product with a trans:cis ratio of at least 90:10, and often as high as 98:2. google.com This high level of diastereoselective control is a significant advantage of this synthetic method. google.com

The reaction conditions, including the choice of Lewis acid, solvent, and temperature, are optimized to favor the formation of the thermodynamically more stable trans isomer. google.com The reaction is typically carried out at reduced temperatures, ranging from 5°C to 80°C, to maximize stereoselectivity. google.com The table below summarizes the key parameters for this stereospecific synthesis. google.com

ParameterConditionRationale/Outcome
Starting MaterialProline derivative with a C4 leaving group (e.g., F, OMs, OTs)The leaving group is displaced by the phenyl nucleophile. google.com
NucleophileBenzeneActs as the source for the C4-phenyl substituent. google.com
CatalystLewis Acid (e.g., AlCl₃)Activates the C4 position for nucleophilic attack. google.com
Temperature5°C to 80°CControlled temperature helps to maximize stereoselectivity. google.com
Stereochemical Outcometrans:cis ratio ≥ 90:10Produces the desired trans isomer with high stereospecificity. google.com

Benzoylation Strategies for N-Acylation of 4-Phenyl-L-proline

The introduction of the benzoyl group onto the nitrogen atom of the 4-phenyl-L-proline core is a critical step. Benzoylation is a widely used method for protecting the amino functionality in amino acids during multi-step synthetic processes. ijirset.com The classic Schotten-Baumann reaction, which uses benzoyl chloride in the presence of an alkali, is a common approach. scispace.comresearchgate.net However, modern methodologies focus on improving yield, purity, and environmental friendliness. ijirset.comscispace.comresearchgate.net

To achieve high yields and selectivity, various reaction conditions for benzoylation have been explored. One effective method involves reacting the amino acid with benzoyl chloride in the presence of sodium bicarbonate, which is a weak alkali that facilitates the reaction while minimizing side reactions. ijirset.com Another approach utilizes phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in an anhydrous organic solvent system to accelerate the reaction rate and achieve yields as high as 98.5% for the acylation of L-proline. google.com This anhydrous condition effectively prevents the hydrolysis of the acylating agent, thus improving efficiency and reducing raw material waste. google.com

The table below compares different methodologies for the N-acylation of amino acids, highlighting the conditions and resulting yields.

MethodologyReagents & ConditionsAdvantagesReference
Schotten-Baumann ReactionBenzoyl chloride, strong alkali (e.g., NaOH)Well-established, widely applicable. ijirset.comscispace.com ijirset.comscispace.com
Modified Schotten-BaumannBenzoyl chloride, weak alkali (e.g., NaHCO₃), PEG-400 catalystControlled exothermicity, high yield (up to 80%), recyclable catalyst. ijirset.com ijirset.com
Phase Transfer CatalysisPhenylacetyl chloride, TBAB, anhydrous organic solventAvoids hydrolysis of acylating agent, very high yield (97.4-98.5%). google.com google.com
Solvent-Free ReactionEquimolar amine and benzoyl chloride, neat phaseHigh purity, very high yields, short reaction time (3-5 min), no solvent or alkali. scispace.comresearchgate.net scispace.comresearchgate.net

In line with the principles of green chemistry, several eco-friendly benzoylation protocols have been developed. ijirset.comscispace.comresearchgate.net A notable example is the benzoylation of amines in a neat phase (solvent-free) without the use of any alkali. scispace.comresearchgate.net This method involves simply mixing equimolar quantities of the amine and benzoyl chloride, leading to a rapid, exothermic reaction that produces the N-benzoylated product in high yield and purity. scispace.comresearchgate.net The only byproduct is HCl gas, making the workup simple. scispace.com

Another green approach employs polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent. ijirset.com PEG-400 is non-toxic, non-volatile, and can be easily recovered and reused, reducing the environmental impact of the synthesis. ijirset.com These methods avoid the use of hazardous solvents and corrosive bases, aligning with the goal of sustainable chemical manufacturing. ijirset.comscispace.comresearchgate.net

Derivatization and Functionalization Reactions of this compound

This compound possesses several sites amenable to further chemical modification, including the phenyl ring, the pyrrolidine ring, and the carboxyl group. While this compound is often a final intermediate, its scaffold allows for the synthesis of a diverse range of analogues. The functionalization of proline derivatives is a powerful tool in drug discovery and peptide chemistry. acs.orgnih.gov

Potential derivatization strategies can be inferred from the extensive research on other substituted prolines. For example, the phenyl group can undergo electrophilic aromatic substitution reactions to introduce substituents such as nitro, halogen, or alkyl groups, modulating the electronic and steric properties of the molecule.

Furthermore, the proline core itself can be functionalized. A technique known as "proline editing" allows for the stereospecific modification of 4-hydroxyproline residues within a peptide sequence into a vast array of other functional groups via reactions like Mitsunobu, oxidation, reduction, and substitution. acs.orgnih.gov Although this is demonstrated on a peptide, the underlying chemical principles could be applied to the this compound scaffold in solution-phase synthesis. This could include converting the carboxyl group to an ester or amide, or potentially modifying the pyrrolidine ring if suitable activating groups are present. The development of Suzuki cross-coupling reactions to introduce various arylmethyl moieties at the C4 position of proline further highlights the versatility of this scaffold for creating structural diversity. ethz.ch

The table below outlines potential sites and types of reactions for the functionalization of this compound.

Reaction SitePotential Reaction TypeExample Functional GroupsReference for Analogy
C4-Phenyl RingElectrophilic Aromatic Substitution-NO₂, -Br, -Cl, -SO₃H, -R (Alkyl)Standard Organic Chemistry Principles
Carboxyl GroupEsterification / Amidation-COOR, -CONR₂Standard Organic Chemistry Principles
Pyrrolidine Ring (C4)SN2 Substitution (from precursor)-N₃, -SR, -I nih.gov
Pyrrolidine Ring (C4)Mitsunobu Reaction (from precursor)-OR, -SR, -SeR nih.gov
Pyrrolidine Ring (C4)Suzuki Cross-Coupling (from precursor)Arylmethyl groups ethz.ch

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of proline is a critical component for the biological activity of many proline-containing drugs, often acting as a key binding element to target receptors or enzymes. However, this moiety can also contribute to poor pharmacokinetic properties, such as limited membrane permeability and rapid metabolism. nih.govsemanticscholar.org To address these limitations while preserving essential binding interactions, the carboxylic acid is often replaced with bioisosteres—functional groups with similar physicochemical properties. nih.govsemanticscholar.org

In the context of angiotensin-converting enzyme (ACE) inhibitors, a class of compounds where proline derivatives are pivotal, several carboxylic acid replacements have been investigated. A study on analogues of a potent ACE inhibitor, 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline, demonstrated the impact of such modifications. The terminal carboxylic acid of the proline residue was substituted with phosphoric acid, hydroxamic acid, and a tetrazole ring. nih.gov

The resulting analogues exhibited varied inhibitory potencies against ACE. nih.gov The hydroxamic acid derivative proved to be a highly effective replacement, maintaining significant biological activity, whereas the phosphoric acid and tetrazole analogues showed considerably reduced potency compared to the parent carboxylic acid compound. nih.gov These findings underscore the sensitivity of the enzyme's active site to the geometry and acidity of this functional group.

Table 1: Effect of Carboxylic Acid Isosteres on ACE Inhibition nih.gov
Proline C-Terminus ModificationACE I50 (µM)
Carboxylic Acid (Parent Compound)0.07
Hydroxamic Acid1.6
Tetrazole22
Phosphoric Acid100

Transformations of the Phenyl Group for Structure-Activity Modulation

Modulating the electronic and steric properties of the phenyl group at the 4-position of the proline ring is a key strategy for refining structure-activity relationships (SAR). Rather than performing chemical transformations on the fully formed this compound, the more common and efficient approach involves the synthesis of analogues from precursors already bearing a modified aryl group. This allows for the systematic exploration of how different substituents on the phenyl ring influence biological activity.

Synthetic routes have been developed to access a variety of 4-(arylmethyl)proline derivatives, which can then be N-benzoylated to produce the desired analogues. One such strategy employs a Suzuki cross-coupling reaction to introduce diverse aryl moieties. ethz.chthieme.de This method enables the synthesis of proline analogues with a wide range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, which can alter the compound's interaction with its biological target. ethz.ch

Another powerful technique, known as "proline editing," uses (2S,4R)-4-hydroxyproline as a starting point to generate a vast library of 4-substituted proline derivatives. nih.govacs.org Through stereospecific reactions, the hydroxyl group can be replaced with various functionalities, including substituted aryl groups like pentafluorophenyl or cyanophenyl ethers. nih.govacs.org These modifications serve multiple purposes, from inducing specific stereoelectronic effects that influence peptide conformation to introducing spectroscopic handles for biophysical studies. nih.gov

Table 2: Examples of Phenyl Group Modifications via Analogue Synthesis
Synthetic ApproachExample of Aryl ModificationPurpose/ApplicationReference
Suzuki Cross-Coupling2-NaphthylmethylExpand structural diversity for SAR studies. ethz.ch
Proline EditingPentafluorophenyl etherIntroduce a 19F NMR handle for biophysical analysis. nih.gov
Proline EditingNitrobenzoateIncorporate strong electron-withdrawing groups to induce stereoelectronic effects. nih.govacs.org
Proline EditingCyanophenyl etherAdd an infrared (IR) spectroscopic probe. nih.gov

Stereospecific Syntheses of Analogues

A highly stereospecific process for preparing (trans)-4-phenyl-L-proline derivatives has been developed, which is particularly useful for the synthesis of ACE inhibitors. google.com The key step involves a Lewis acid-catalyzed Friedel-Crafts reaction between a proline derivative with a leaving group (such as a mesylate or fluorine) at the 4-position and an aromatic nucleophile like benzene. google.com This method consistently produces the desired trans isomer with excellent stereoselectivity, achieving a trans:cis ratio of at least 90:10 and often as high as 98:2. google.com

Conversely, synthetic routes to the cis isomer have also been established. One effective method for synthesizing 4-cis-phenyl-L-proline involves the hydrogenolysis of a benzyl-protected 4-hydroxyproline derivative. acs.orgresearchgate.net Other general strategies for the diastereoselective synthesis of 4-substituted prolines include intramolecular radical cyclizations of N-allyl-N-arylsulphonyl alanines, which predominantly yield the trans isomer. oup.com The diastereoselectivity of such reactions can be influenced by the nature of the N-arylsulphonyl group. oup.com These varied stereospecific methodologies allow for the synthesis of conformationally distinct analogues, which are essential tools for probing the structural requirements of biological targets.

Table 3: Comparison of Stereospecific Synthetic Methods for 4-Phenyl-L-proline Analogues
MethodologyKey Reagents/StepsPrimary Stereochemical OutcomeReference
Lewis Acid-Catalyzed AlkylationProline with 4-leaving group (e.g., mesylate), Benzene, AlCl3Trans (>95:5 trans:cis) google.com
HydrogenolysisN-Cbz-cis-4-(benzylthio)-L-proline methyl ester, Raney NiCis acs.org
Intramolecular Radical CyclizationN-allyl-N-arylsulphonyl-3-bromo-L-alanine, Bu3SnH, AIBNTrans (predominantly) oup.com

Sophisticated Structural Elucidation and Conformational Analysis of Trans 1 Benzoyl 4 Phenyl L Proline

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformation

Spectroscopic methods are indispensable for probing the intricate details of molecular structure in both solution and the solid state. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding connectivity, stereochemistry, and dynamic behavior.

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation of proline-containing molecules. The proline residue is unique as it can exist in two distinct conformational states: the cis and trans isomers of the X-Pro amide bond, which interconvert slowly on the NMR timescale. The substitution at the C4 position of the proline ring, in this case with a trans-phenyl group, significantly influences both the ring's pucker (endo vs. exo) and the equilibrium between the cis and trans amide conformers. nih.govnih.gov

For (Trans)-1-benzoyl-4-phenyl-L-proline, the trans isomer is expected to be the major conformer. This can be confirmed using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space (typically < 5 Å), allowing for the differentiation of cis and trans isomers. youtube.com For the trans conformer, a strong NOE cross-peak is expected between the proline Hα proton and the preceding residue's protons (in this case, on the benzoyl ring), while a cis conformer would show a characteristic NOE between the proline Hα and the Hα of the preceding residue. researchgate.net In this N-acylated proline, the key diagnostic NOE would be between the proline Hα and the ortho-protons of the benzoyl ring for the trans isomer.

Variable Temperature (VT) NMR studies could be employed to study the dynamics of the cis-trans isomerization. By acquiring spectra at different temperatures, the rate of interconversion can be measured, providing insight into the energy barrier of this process. researchgate.net

Based on data from related N-benzoyl amino acids and substituted prolines, a table of expected ¹H and ¹³C NMR chemical shifts can be compiled. scielo.org.mxscielo.org.mxnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Proline Cα-H~4.5 - 4.8~60 - 62
Proline Cβ-H₂~2.0 - 2.4~37 - 39
Proline Cγ-H~3.5 - 3.8~45 - 47
Proline Cδ-H₂~3.6 - 3.9~47 - 49
Carboxyl C=O-~173 - 176
Benzoyl C=O-~168 - 170
Benzoyl ortho-H~7.7 - 7.9~127 - 128
Benzoyl meta/para-H~7.3 - 7.5~128 - 131
4-Phenyl ortho-H~7.2 - 7.4~127 - 129
4-Phenyl meta/para-H~7.1 - 7.3~128 - 130

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. sid.ir These methods are excellent for identifying functional groups and analyzing non-covalent interactions like hydrogen bonding.

For this compound, the IR and Raman spectra would be dominated by several key features:

Carbonyl Stretching (νC=O): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹. The tertiary amide C=O from the benzoyl group is expected at a lower frequency, typically 1630-1660 cm⁻¹, due to its amide character. scielo.org.mxscielo.org.mx

Aromatic Vibrations: Both the benzoyl and 4-phenyl groups will give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and sharp aromatic C-H stretching bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The pyrrolidine (B122466) ring's C-H bonds will produce stretching vibrations in the 2850-2960 cm⁻¹ region. researchgate.net

Hydrogen Bonding: In the solid state or in concentrated solutions, the carboxylic acid moiety can form intermolecular hydrogen bonds (O-H···O=C). This interaction would be observable as a very broad O-H stretching band in the IR spectrum, typically centered around 2500-3300 cm⁻¹.

The complementary nature of IR and Raman spectroscopy would be valuable; for example, the symmetric vibrations of the aromatic rings might be more intense in the Raman spectrum. sid.ir

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on analogous compounds. Actual experimental values may vary.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H StretchBenzoyl & Phenyl Rings3000 - 3100Medium-Weak
Aliphatic C-H StretchPyrrolidine Ring2850 - 2960Medium
O-H Stretch (H-bonded)Carboxylic Acid2500 - 3300Broad, Strong
C=O StretchCarboxylic Acid1700 - 1730Strong
C=O Stretch (Amide I)Benzoyl Amide1630 - 1660Strong
Aromatic C=C StretchBenzoyl & Phenyl Rings1450 - 1600Medium-Weak
CH₂ ScissoringPyrrolidine Ring~1450 - 1480Medium

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. mtoz-biolabs.com

The absolute configuration of the stereocenters in this compound (2S, 4R) can be unequivocally confirmed using CD spectroscopy. The resulting spectrum is a superposition of the electronic transitions associated with the various chromophores in the molecule: the carboxylic acid, the benzoyl amide, and the phenyl ring. The spatial arrangement of these chromophores dictates the sign and intensity of the Cotton effects in the CD spectrum.

While a simple comparison to L-proline might be insufficient due to the strong influence of the benzoyl and phenyl chromophores, the absolute configuration can be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations or by using empirical rules developed for derivatized amino acids. mtoz-biolabs.comnih.gov For instance, exciton-coupled CD, which arises from the interaction of two or more chromophores, can be a powerful tool. In this molecule, coupling between the benzoyl and phenyl π-systems could produce a characteristic bisignate CD signal, the sign of which is directly related to the stereochemistry. columbia.edu

X-ray Crystallography as a Tool for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound, confirming the trans relative stereochemistry of the substituents on the pyrrolidine ring and the absolute (2S, 4R) configuration.

Key structural features that would be elucidated include:

Pyrrolidine Ring Pucker: The conformation of the five-membered ring (e.g., envelope or twist conformation) would be determined. For 4-substituted prolines, an exo pucker is often favored for trans (4R) substituents, which helps to minimize steric hindrance. nih.gov

Amide Bond Planarity: The planarity of the N-benzoyl amide bond would be confirmed, a common feature of amide linkages.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal important non-covalent interactions. Likely interactions include hydrogen bonding between the carboxylic acid groups of neighboring molecules, forming dimers or chains. Additionally, C-H···π interactions and π-π stacking between the phenyl and benzoyl aromatic rings could play a significant role in stabilizing the crystal structure. nih.gov

Computational Chemistry Approaches to Molecular Structure and Energetics

Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry, electronic structure, and other properties of molecules. indexcopernicus.com For this compound, DFT calculations using a functional such as B3LYP with a 6-311++G(d,p) basis set would provide a detailed picture of its conformational landscape. indexcopernicus.com

These calculations can:

Determine Minimum Energy Conformations: By performing a geometry optimization, the lowest energy structure of the molecule can be found. This includes predicting the thermodynamically preferred pyrrolidine ring pucker and the rotational orientations of the benzoyl and phenyl groups. indexcopernicus.comcopernicus.org

Analyze Electronic Properties: DFT calculations can map the electron density distribution, revealing the molecule's electrostatic potential and dipole moment. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's reactivity and electronic transitions. rsc.org

Predict Spectroscopic Data: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands. researchgate.net Similarly, theoretical predictions of NMR chemical shifts and CD spectra can be invaluable for interpreting experimental results. copernicus.orgrsc.org

By combining these advanced spectroscopic, crystallographic, and computational methods, a complete and unambiguous structural and conformational profile of this compound can be achieved.

Molecular Dynamics Simulations for Conformational Landscapes and Fluxionality

The substitution at the C4 position with a bulky phenyl group is expected to have a substantial impact on the ring pucker equilibrium. Steric hindrance between the phenyl group and other parts of the molecule will likely favor a specific pucker that minimizes these unfavorable interactions. Similarly, the N-terminal benzoyl group introduces a planar amide bond that can exist in either a cis or trans conformation. The energy barrier for the isomerization between these two states is considerable, making this a slow process on the NMR timescale but accessible during MD simulations, especially with enhanced sampling techniques. nih.gov

MD simulations of this compound would typically be performed in a solvent environment, such as water, to mimic physiological conditions. The simulation would track the atomic positions over time by solving Newton's equations of motion, governed by a force field that describes the interatomic interactions. Analysis of the resulting trajectory would reveal the preferred dihedral angles, the dominant ring pucker, and the relative populations of the cis and trans N-benzoyl conformers.

Advanced MD techniques, such as replica exchange MD (REMD) or metadynamics, could be employed to enhance the sampling of the conformational space and overcome the high energy barrier associated with amide bond isomerization. nih.gov These methods allow for a more comprehensive exploration of the conformational landscape, providing a more accurate representation of the different accessible states and their relative energies.

The fluxionality of the molecule, referring to the ease with which it can transition between different conformations, is a key aspect that can be quantified from MD simulations. This is particularly relevant for understanding how the molecule might interact with biological targets, as conformational flexibility can be crucial for binding and recognition processes. The interplay between the phenyl group, the benzoyl group, and the proline ring dynamics would be a central focus of such simulations.

Table 1: Expected Dominant Conformational Features of this compound from Molecular Dynamics Simulations

FeatureExpected Dominant State(s)Influencing Factors
Pyrrolidine Ring Pucker Cγ-exo or Cγ-endoSteric interactions of the C4-phenyl group with the C5-substituents and the N-benzoyl group.
N-Benzoyl Amide Bond Trans favored over cisSteric hindrance between the phenyl ring of the benzoyl group and the pyrrolidine ring.
Overall Fluxionality ModerateRestricted rotation around the N-Cα and Cα-C bonds due to the cyclic nature of proline and the bulky substituents.

Quantum Chemical Calculations of Electronic Properties Relevant to Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules and predicting their reactivity. masjaps.comrsc.org For this compound, these calculations can provide a wealth of information about its electronic properties, which are fundamental to understanding its chemical behavior.

A key aspect of quantum chemical analysis is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzoyl groups, which contain delocalized π-electron systems. The LUMO, on the other hand, is likely to be distributed over the carbonyl group of the benzoyl moiety and the aromatic rings, which can act as electron acceptors.

Another important electronic property that can be calculated is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the benzoyl group and the π-systems of the aromatic rings, indicating these as sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid group and the amide proton, marking them as potential sites for nucleophilic interaction.

Furthermore, quantum chemical calculations can be used to compute various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict the most likely sites for various types of chemical reactions.

The calculated electronic properties can be correlated with the molecule's potential biological activity. For instance, the ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is governed by its electronic structure. These interactions are often crucial for the binding of a molecule to a biological receptor.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted CharacteristicsImplications for Reactivity
HOMO Energy Relatively highGood electron-donating capability, particularly from the aromatic rings.
LUMO Energy Relatively lowGood electron-accepting capability, likely at the benzoyl carbonyl group.
HOMO-LUMO Gap ModerateIndicates a balance of kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Negative potential on carbonyl oxygen and aromatic π-systems; positive potential on carboxylic acid proton.Defines sites for electrophilic and nucleophilic interactions.
Dipole Moment Non-zeroIndicates a polar molecule capable of dipole-dipole interactions.

Mechanistic Investigations and Reactivity Profiles of Trans 1 Benzoyl 4 Phenyl L Proline

Role of the Proline Scaffold in Reaction Mechanisms

The effectiveness of proline and its analogues, including (Trans)-1-benzoyl-4-phenyl-L-proline, as organocatalysts stems from the inherent features of the pyrrolidine (B122466) ring. longdom.org This scaffold provides a rigid, chiral environment essential for inducing stereoselectivity. The proline structure is bifunctional, containing both a secondary amine and a carboxylic acid. libretexts.org The secondary amine is crucial for forming key covalent intermediates like enamines and iminium ions, while the carboxylic acid group often acts as a proton donor/acceptor or an internal Brønsted acid, participating in transition state stabilization through hydrogen bonding. longdom.orgnih.gov

The five-membered ring structure of proline restricts conformational freedom, which is a key factor in creating a well-defined three-dimensional space around the active catalytic site. longdom.org This rigidity helps to control the orientation of the reactants in the transition state, leading to high levels of stereocontrol in reactions such as aldol (B89426), Mannich, and Michael additions. longdom.orgwikipedia.org The specific conformation of the pyrrolidine ring, often described by its puckering (up or down/endo or exo), can significantly influence the stability of diastereomeric transition states and thus the stereochemical outcome of the reaction. nih.gov In this compound, the bulky phenyl group at the C-4 position further rigidifies the scaffold and creates a pronounced steric bias, which is instrumental in directing the facial selectivity of substrate approach.

Detailed Mechanistic Pathways of Reactions Catalyzed or Mediated by this compound Analogues

Proline derivatives catalyze a wide array of asymmetric transformations, primarily by activating carbonyl compounds. researchgate.net These reactions generally proceed through one of two major catalytic cycles: the enamine cycle or the iminium cycle. libretexts.org The specific pathway depends on the nature of the substrates. These catalysts are particularly effective for enantioselective α-functionalizations of carbonyl compounds, including aldol and Mannich reactions, and Michael additions. researchgate.net

The general mechanism involves the initial reaction of the catalyst's secondary amine with a carbonyl substrate (an aldehyde or ketone) to form a covalent intermediate. libretexts.org The chirality of the catalyst is then transferred during the subsequent bond-forming step. The N-benzoyl group in this compound, being electron-withdrawing, modulates the nucleophilicity of the nitrogen atom and influences the stability and reactivity of the catalytic intermediates. The 4-phenyl group, on the other hand, primarily exerts steric control, dictating the trajectory of the reacting partners. nih.govresearchgate.net

The cornerstone of proline organocatalysis is the formation of nucleophilic enamine or electrophilic iminium ion intermediates. researchgate.net

Enamine Catalysis : In reactions like the aldol addition, a ketone or aldehyde donor reacts with the secondary amine of the proline catalyst to form a chiral enamine. libretexts.orgnih.gov This enamine is a more reactive nucleophile than the corresponding enol or enolate and adds to an electrophilic acceptor, such as an aldehyde. wikipedia.org The stereochemistry of the reaction is controlled by the catalyst's chiral scaffold, which directs the electrophile to attack one of the two faces of the enamine. libretexts.org The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle. libretexts.org

Iminium Catalysis : For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Michael additions), the catalyst forms a chiral iminium ion with the substrate. researchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and activating it for attack by a nucleophile. The bulky substituents on the proline ring, such as the 4-phenyl group, effectively shield one face of the iminium ion, ensuring a highly stereoselective nucleophilic addition. libretexts.org

The formation of these intermediates is a reversible process, and other species like oxazolidinones may also form as parasitic, or off-cycle, reservoirs. acs.orgnih.gov However, the productive pathway proceeds through the enamine or iminium intermediates. acs.org

Computational methods, particularly density functional theory (DFT), have become indispensable for elucidating the mechanisms of proline-catalyzed reactions. nih.govresearchgate.net These studies allow for the detailed analysis of transition state structures and the calculation of activation energies, providing insights into the origins of stereoselectivity. nih.gov

For proline-catalyzed aldol reactions, computations support a Zimmerman-Traxler-like six-membered cyclic transition state. wikipedia.org In this model, the carboxylic acid group of the catalyst acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen, orienting the reactants and stabilizing the transition state. nih.gov The stereochemical outcome (e.g., syn vs. anti or Re vs. Si attack) is determined by the relative energies of the competing diastereomeric transition states. acs.org

Computational studies on various proline analogues have demonstrated how substituents on the pyrrolidine ring influence these transition states. nih.govresearchgate.net For instance, bulky substituents at the C-4 or C-5 positions can create significant steric hindrance that disfavors certain transition state geometries, thereby enhancing stereoselectivity. nih.gov The conformation of the five-membered ring (puckering) is also a critical factor, with different puckering modes stabilizing or destabilizing the transition state. nih.govresearchgate.net These computational models are crucial for rationalizing experimental observations and for the rational design of new, more efficient catalysts. nih.gov

Table 1: Computationally Predicted Activation Enthalpies for Proline-Catalyzed Aldol Reaction Transition States nih.gov
Transition StateDescriptionRelative Activation Enthalpy (kcal/mol)
anti-re TSAttack from the Re face, leading to the (S,R) product. Generally the most favored pathway.11.5
anti-si TSAttack from the Si face, leading to the (S,S) product.12.7
syn-re TSSynclinal attack from the Re face.13.2
syn-si TSSynclinal attack from the Si face.14.4

Note: Data represents a model reaction between acetone (B3395972) and benzaldehyde (B42025) catalyzed by L-proline, calculated using DFT (B3LYP/6-31G(d,p)). The values indicate the calculated energy barriers for the different stereochemical pathways.

Stereoelectronic Effects and Their Influence on Reaction Selectivity

The high selectivity observed in reactions catalyzed by this compound and its analogues is a direct consequence of stereoelectronic effects. These effects arise from the interplay between the steric demands and the electronic properties of the catalyst, substrates, and transition state assemblies.

The rigid pyrrolidine ring can adopt different puckered conformations, typically referred to as C4-endo (up) or C4-exo (down). nih.gov The relative stability of these conformers in the transition state can dictate the stereochemical outcome. The presence of a bulky substituent at the C-4 position, such as the phenyl group in this compound, will strongly favor a specific ring pucker to minimize steric clashes. This conformational locking translates into a more ordered transition state and, typically, higher enantioselectivity. nih.govresearchgate.net

Probing Reaction Intermediates and Transition States through Advanced Spectroscopic and Computational Methods

The direct observation of catalytic intermediates in proline-catalyzed reactions is challenging due to their low concentration and transient nature. However, advanced analytical techniques, often coupled with computational modeling, have provided significant evidence for the proposed mechanistic pathways. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to detect and characterize key intermediates. For example, specialized NMR techniques like 1D selective exchange spectroscopy (EXSY) have been employed to determine the rate constants for enamine formation from oxazolidinone precursors, providing kinetic data that supports the deprotonation of an iminium intermediate as a key step. acs.org The detection of oxazolidinones, formed from the reaction of proline with aldehydes, also confirms the covalent interaction between catalyst and substrate, even if these species are sometimes considered part of a non-productive pathway. nih.gov

Mass spectrometry, particularly when combined with techniques like electrospray ionization (ESI) and infrared multi-photon dissociation (IRMPD) spectroscopy, allows for the study of gas-phase ions of catalytic intermediates. rsc.org By comparing the experimental IRMPD spectra of trapped ions with spectra predicted by DFT calculations for various possible structures (e.g., enamine vs. oxazolidinone), researchers can identify the species present during the reaction. rsc.org This combination of experimental spectroscopy and high-level computation provides a powerful tool for distinguishing between proposed intermediates and validating mechanistic hypotheses. rsc.orgrsc.org

Lack of Publicly Available Research on the Catalytic Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research detailing the specific applications of the chemical compound This compound in the areas of asymmetric catalysis and organic synthesis as outlined in the requested article structure.

Extensive searches have been conducted to locate studies, research findings, and data related to the use of this compound in the following domains:

Chiral Ligand and Organocatalyst Design: No specific literature was found describing the design or application of chiral ligands or organocatalysts based on the this compound framework.

Metal-Organic Frameworks (MOFs): There are no available studies on the development or use of MOFs incorporating this compound as a ligand. While proline and its other derivatives are utilized in MOF synthesis for catalysis, this specific compound is not mentioned.

Bifunctional Catalysis: Research on bifunctional catalysis or co-catalytic systems employing this compound could not be located.

Direct Asymmetric Aldol Reactions

Asymmetric Mannich Reactions

Michael Additions and Conjugate Additions

While the parent compound, L-proline, is a cornerstone of organocatalysis and extensively studied in these reactions, and various other derivatives with substitutions at the C-4 position and the nitrogen atom have been explored to modulate catalytic activity and selectivity, the specific derivative this compound does not appear to have been the subject of such catalytic studies in the accessible literature. The N-benzoyl group removes the secondary amine and the carboxylic acid proton that are crucial for the widely accepted bifunctional catalytic mechanism of proline, suggesting it would not function as a typical proline organocatalyst without modification.

Due to the strict requirement to focus solely on the specified compound and the lack of available data on its applications, it is not possible to generate the requested scientific article.

Applications of Trans 1 Benzoyl 4 Phenyl L Proline in Asymmetric Catalysis and Organic Synthesis

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Cycloaddition Reactions and Annulations

While the parent compound, L-proline, is a renowned organocatalyst for various asymmetric transformations, including [3+2] cycloadditions to form heterocyclic systems, the direct application of (Trans)-1-benzoyl-4-phenyl-L-proline as a catalyst in cycloaddition or annulation reactions is not extensively documented in scientific literature. researchgate.netnih.gov The catalytic activity of proline stems from its ability to form enamine or iminium ion intermediates. libretexts.org The presence of the bulky N-benzoyl protecting group on this compound prevents the secondary amine functionality from participating in such catalytic cycles, thus limiting its role as a direct catalyst in these specific reaction types. Its utility in this area is therefore primarily as a chiral building block for substrates that may undergo subsequent cycloaddition reactions.

Utilization as a Chiral Auxiliary in Enantioselective Transformations

This compound serves as a valuable chiral precursor in enantioselective synthesis. While not typically employed as a classical chiral auxiliary that is attached and later cleaved, its rigid, well-defined three-dimensional structure is fundamental to its use as a chiral building block. The synthesis of complex molecules often incorporates the entire proline ring system, transferring the compound's inherent stereochemistry to the final product.

The utility of proline derivatives in asymmetric synthesis is well-established, where the stereogenic centers on the pyrrolidine (B122466) ring dictate the stereochemical outcome of reactions at other parts of the molecule. researchgate.net The N-benzoyl and C4-phenyl groups of the title compound provide significant steric hindrance, which can effectively shield one face of the molecule or a reactive intermediate derived from it, thereby directing the approach of reagents from the less hindered face. This principle is foundational to substrate-controlled diastereoselective reactions, making this compound a valuable starting material for constructing molecules with multiple, specific stereocenters.

Role as a Building Block in the Synthesis of Complex Organic Molecules

The primary application of this compound is as a chiral starting material for the synthesis of more complex, optically active molecules, including heterocycles and conformationally defined peptides.

The pyrrolidine ring of this compound is itself a heterocycle, providing a stereochemically defined scaffold for the synthesis of more elaborate heterocyclic systems. researchgate.net Proline derivatives are frequently used in 1,3-dipolar cycloaddition reactions to generate diverse spiro- and fused N-heterocycles. researchgate.net By using this compound as the starting material, chemists can build upon the existing chiral framework to construct complex polycyclic structures with high stereocontrol. The phenyl group at the C4 position can be used as a handle for further functionalization or to impart specific properties, such as rigidity or lipophilicity, to the target molecule. For example, the core structure can serve as a template for synthesizing novel enzyme inhibitors or ligands for asymmetric catalysis where a rigid, chiral backbone is essential.

In peptide chemistry, proline's unique cyclic structure has a profound impact on the conformation of the polypeptide chain. nih.gov Unlike other amino acids, the rotation around the N-Cα bond (phi, φ) is restricted, and it introduces a "kink" into the peptide backbone, often disrupting secondary structures like α-helices or β-sheets. nih.govsemanticscholar.org The incorporation of this compound into a peptide sequence leverages these properties with additional structural constraints.

Table 1: Structural Effects of 4-Phenyl Substitution on Proline in Peptides

Feature Influence of (Trans)-4-Phenyl Group Structural Implication
Ring Pucker Favors an exo pucker conformation. nih.gov Stabilizes a specific three-dimensional shape of the pyrrolidine ring.
Peptide Bond Stabilizes the trans conformation of the preceding peptide bond. nih.gov Reduces conformational heterogeneity, leading to a more rigid and predictable peptide backbone structure.
Steric Bulk Introduces significant steric hindrance and a large hydrophobic surface. Can influence peptide folding, aggregation properties, and interactions with other molecules.
Backbone Kink Maintains the characteristic proline-induced kink in the peptide chain. nih.gov Essential for forming specific secondary structures like β-turns.

By incorporating this modified amino acid, synthetic chemists can engineer peptides and peptidomimetics with enhanced structural stability and predefined conformations, which is a fundamental goal in drug design and materials science. researchgate.net

Rational Design, Synthesis, and Evaluation of Trans 1 Benzoyl 4 Phenyl L Proline Analogues

Structure-Activity Relationship (SAR) Studies for Catalytic Efficiency and Selectivity

The rational design of catalysts based on the (Trans)-1-benzoyl-4-phenyl-L-proline scaffold hinges on a detailed understanding of its structure-activity relationships (SAR). The catalytic efficiency and stereoselectivity of proline-based organocatalysts are profoundly influenced by the specific arrangement and nature of substituents on the pyrrolidine (B122466) ring and the N-acyl group.

The core catalytic cycle of proline-type catalysts typically involves the formation of an enamine intermediate between the catalyst's secondary amine and a carbonyl donor. The stereochemical outcome of the subsequent reaction with an acceptor is dictated by the catalyst's ability to provide a chiral environment that shields one face of the enamine. In derivatives of 1-benzoyl-4-phenyl-L-proline, the bulky benzoyl and phenyl groups play crucial roles in establishing this chiral pocket.

Research on various substituted proline derivatives has illuminated key SAR principles. For instance, in Michael reactions, the introduction of additional substituents can significantly alter both chemical yield and enantiomeric excess (e.e.). researchgate.net Studies on N-acyl-L-valine derivatives, which share the N-acyl amino acid motif, have shown that modifications to the acyl group can impact biological activity, suggesting that similar SAR principles could apply to the benzoyl moiety of the target compound. mdpi.com The rigidity of the proline ring, combined with the steric hindrance provided by the 4-phenyl group, restricts the conformational freedom of the enamine intermediate, which is essential for high stereoselectivity. nih.gov The trans configuration of the 4-phenyl group is particularly important, as it places the bulky substituent in a pseudo-equatorial position, minimizing steric strain and defining a specific conformational preference for the pyrrolidine ring. nih.gov

Catalyst MoietyStructural FeatureImpact on Catalysis
N-Benzoyl Group Aromatic ring substituentsModulates electronic properties of the catalyst, affecting enamine formation and stability.
Proline Ring Pyrrolidine structureProvides a rigid scaffold, essential for creating a defined chiral environment.
C4-Phenyl Group Trans stereochemistry and bulkControls the pyrrolidine ring pucker and shields one face of the enamine intermediate, enhancing stereoselectivity.
Overall Structure Combined steric and electronic effectsDictates catalytic efficiency (yield) and enantioselectivity (e.e.) by controlling the transition state geometry.

Exploration of Substituent Effects on the Phenyl and Proline Moieties

The catalytic performance of this compound analogues can be fine-tuned by strategic placement of substituents on both the 4-phenyl ring and the proline ring itself. These modifications can induce significant steric and stereoelectronic effects that alter the catalyst's conformational preferences and reactivity. nih.govresearchgate.net

Substituent Effects on the Proline Moiety: Substitution on the proline ring has been extensively studied. The position and nature of the substituent determine its impact on the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerization of the N-acyl peptide bond. nih.gov

C4-Position: At the C4 position, the trans configuration relative to the carboxyl group is generally preferred for catalytic applications. A bulky substituent like the phenyl group in the trans (4R in L-proline) configuration favors an endo ring pucker, where the substituent is in a less sterically hindered equatorial position. nih.gov Conversely, electron-withdrawing substituents at the 4R position can favor the exo pucker. nih.gov These conformational biases directly influence the orientation of the catalytic amine and the steric environment around the active site. researchgate.net

C3-Position: Introducing substituents at the C3 position can also restrict the conformational space. A cis-3-substituent (relative to the carboxyl group) can stabilize the Cγ-endo puckering and create steric interactions that influence the peptide bond geometry. nih.gov

C5-Position: Substituents at the C5 position, adjacent to the nitrogen atom, can increase steric repulsion for the trans imide conformation, thereby enhancing the population of the cis isomer. nih.gov This can dramatically alter the shape of the catalyst and its mode of interaction with substrates.

Substituent Effects on the Phenyl Moieties: Modifications to the N-benzoyl and C4-phenyl rings primarily exert electronic effects, although steric factors can also be relevant.

N-Benzoyl Group: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the benzoyl ring can alter the acidity of the carboxylic acid and the nucleophilicity of the nitrogen atom involved in catalysis. This modulation can affect the rate of enamine formation and catalyst turnover.

C4-Phenyl Group: Substituents on the C4-phenyl ring can influence non-covalent interactions, such as π-π stacking or C-H/π interactions, between the catalyst and the substrate in the transition state. chemrxiv.org These interactions can be crucial for stabilizing the desired transition state geometry and enhancing enantioselectivity. For example, replacing a chlorine atom with a more lipophilic bromine atom on a similar N-acyl-amino acid scaffold was explored to increase the compound's lipophilic character while maintaining electronic effects. mdpi.com

Substitution PositionSubstituent TypeObserved EffectReference
Proline C4 (γ-carbon) Bulky group (trans)Favors endo ring pucker, sterically shields one face of the enamine. nih.gov
Proline C4 (γ-carbon) Electron-withdrawing (trans)Promotes exo ring pucker, alters backbone dihedral angles. nih.gov
Proline C3 (β-carbon) Alkyl group (cis)Stabilizes Cγ-endo puckering, restricts conformational space. nih.gov
Proline C5 (δ-carbon) Alkyl groupIncreases steric hindrance, can favor cis imide bond conformation. nih.gov
N-Benzoyl Phenyl Ring Electron-withdrawing/donatingModulates catalyst nucleophilicity and acidity.N/A
C4-Phenyl Ring Various groupsInfluences catalyst-substrate non-covalent interactions (π-stacking, etc.). chemrxiv.org

Stereoisomeric and Diastereomeric Considerations for Enhanced Performance

The stereochemistry of the proline ring is a critical determinant of catalytic performance. For 1-benzoyl-4-phenyl-L-proline, both the absolute configuration (L-proline) and the relative configuration of the C4 substituent (trans) are fundamental to its function.

The use of L-proline as the chiral scaffold ensures that the catalyst produces one enantiomer of the product preferentially. The trans relationship between the C2-carboxyl group and the C4-phenyl group is synthetically favored and functionally important. This arrangement places the bulky phenyl group in a pseudo-equatorial orientation, which is conformationally more stable and creates a well-defined steric environment. nih.gov Processes have been specifically developed to synthesize the trans isomer with high stereospecificity, underscoring its importance. google.com The alternative cis-4-phenyl-L-proline isomer would place the phenyl group in a pseudo-axial position, leading to significant steric strain and a different ring conformation, which would likely result in lower catalytic activity and/or different stereoselectivity.

When considering analogues with multiple stereocenters, diastereomeric effects become paramount. For example, introducing another substituent on the proline ring at the C3 or C5 position creates diastereomers, each with a unique three-dimensional structure. The relative orientation of these substituents can either cooperate to enhance the shielding of the enamine's face or conflict and reduce stereoselectivity. For instance, studies on 3-substituted prolines show that the conformational effects are highly dependent on the configuration of the C3 carbon. nih.gov A trans relationship between a C3-methyl group and the carboxyl function has minor effects, while a cis relationship strongly influences the ring's conformation. nih.gov

Computational Screening and Design of Novel this compound Derivatives

Computational methods are powerful tools for accelerating the design and optimization of novel catalysts derived from this compound. These techniques allow for the in silico screening of virtual libraries of derivatives, predicting their catalytic potential before undertaking complex and resource-intensive synthesis. rjraap.com

The process typically begins with the construction of a three-dimensional model of the parent catalyst. Using this model, computational chemists can simulate the key steps of the catalytic cycle, such as the formation of the enamine intermediate and the subsequent bond-forming transition state with a model substrate. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the energies of these transition states. mdpi.com A lower energy barrier for the transition state leading to the desired product enantiomer suggests higher catalyst efficiency and selectivity.

Virtual libraries of novel derivatives can be generated by systematically modifying the parent structure. This involves adding various substituents to the N-benzoyl and C4-phenyl rings or to other positions on the proline scaffold. For each virtual derivative, computational tools can predict key properties:

Conformational Preferences: Molecular mechanics and molecular dynamics simulations can predict the most stable conformations of the catalyst, including the proline ring pucker and the orientation of the phenyl groups. nih.gov

Transition State Energies: By modeling the reaction with a target substrate, the energy difference between the transition states leading to the (R) and (S) products can be calculated. This difference is directly related to the predicted enantiomeric excess.

Non-covalent Interactions: The strength and nature of stabilizing interactions, such as hydrogen bonds or C-H/π interactions between the catalyst and substrate, can be analyzed to understand the origin of stereoselectivity. chemrxiv.org

This computational pre-screening allows researchers to prioritize a smaller number of the most promising candidates for synthesis and experimental evaluation. By focusing experimental efforts on derivatives predicted to have superior performance, the catalyst development cycle can be significantly shortened. This synergy between computational design and experimental validation is a cornerstone of modern catalyst development. rjraap.com

Emerging Research Directions and Future Prospects for Trans 1 Benzoyl 4 Phenyl L Proline

Integration into Continuous Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced reaction efficiency, improved safety, and facile scalability. Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

The immobilization of proline-based catalysts is a key strategy for their integration into continuous flow systems. While specific studies on immobilized (Trans)-1-benzoyl-4-phenyl-L-proline are still emerging, research on other immobilized proline derivatives provides a strong precedent. For instance, phenylalanine ammonia (B1221849) lyases have been successfully immobilized and used in continuous flow for the synthesis of L-phenylalanine derivatives, demonstrating excellent conversions and operational stability over extended periods. frontiersin.org Similarly, immobilized threonine aldolase (B8822740) has been employed in a packed-bed microreactor for the flow synthesis of phenylserine. beilstein-journals.org

Future research will likely focus on developing robust methods for immobilizing this compound on various solid supports, such as polymers, silica, or magnetic nanoparticles. These immobilized catalysts can then be packed into microreactors to facilitate continuous asymmetric transformations. The table below illustrates the potential advantages of a continuous flow setup compared to traditional batch reactions, based on findings with related systems.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Catalytic Reactions

Parameter Batch Reaction Continuous Flow (Microreactor)
Reaction Time Hours to days Minutes to hours
Heat & Mass Transfer Often limited Highly efficient
Safety Handling of large volumes of hazardous materials Smaller reaction volumes, better heat dissipation
Scalability Difficult and often requires re-optimization Straightforward by numbering-up or extended operation
Product Purity May require extensive purification Often higher due to better control and reduced side reactions
Catalyst Recovery Often difficult with homogeneous catalysts Simplified with immobilized catalysts

The integration of this compound into continuous flow systems is a promising avenue for enhancing its industrial applicability, enabling the efficient and sustainable production of chiral molecules.

Sustainable Synthesis and Catalysis with Proline Derivatives (e.g., Solvent-Free Conditions, Water as Solvent)

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. For proline-catalyzed reactions, a major focus is the replacement of conventional organic solvents with more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions.

L-proline and its derivatives have shown remarkable catalytic activity in aqueous media for various multicomponent reactions. nih.gov The bifunctional nature of proline, possessing both a Brønsted acid and a Lewis base site, is often key to its efficacy in water. nih.gov Furthermore, solvent-free reactions, often facilitated by techniques like grinding or ball-milling, represent another sustainable approach that minimizes waste and can lead to improved reaction kinetics.

While specific data for this compound under these conditions is limited, the broader success of proline derivatives suggests its potential. Future research is expected to explore the catalytic performance of this compound in water and under solvent-free conditions for various asymmetric transformations. The table below summarizes the outcomes of L-proline catalyzed reactions under different sustainable conditions.

Table 2: L-Proline Catalyzed Synthesis under Sustainable Conditions

Reaction Type Catalyst Conditions Product Yield Reference
Mannich-type reaction L-proline Solvent-free, room temperature High General concept from proline catalysis
Aldol (B89426) reaction L-proline Aqueous media Good to excellent General concept from proline catalysis
Heterocycle synthesis L-proline Grinding, solvent-free High General concept from proline catalysis

This table is illustrative of the potential of proline derivatives in sustainable synthesis and does not represent specific results for this compound.

Exploration of Novel Reactivity Modes and Catalytic Cycles

The catalytic prowess of proline is primarily attributed to its ability to form enamine and iminium ion intermediates. However, ongoing research seeks to uncover novel reactivity modes and catalytic cycles for proline and its derivatives. tandfonline.com The introduction of the benzoyl and phenyl groups in this compound can significantly influence its electronic and steric properties, potentially enabling new types of transformations or enhancing selectivity in known reactions.

Future investigations may explore the use of this compound in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The unique stereochemical environment provided by this catalyst could be harnessed to control the stereochemistry of intricate products. Furthermore, the development of new multicomponent reactions catalyzed by this compound is a fertile area for research, offering atom-economical routes to complex molecules. tandfonline.com

Development of Advanced Computational Models for Reaction Prediction and Catalyst Optimization

Computational chemistry has become an indispensable tool in modern catalysis research. Density Functional Theory (DFT) calculations, for example, can provide detailed insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity in proline-catalyzed reactions. nih.gov Such computational studies have been instrumental in understanding the role of hydrogen bonding and catalyst conformation in determining the outcome of aldol and Mannich reactions catalyzed by proline and its analogs. nih.gov

For this compound, computational modeling can be employed to:

Predict its catalytic activity and stereoselectivity in various reactions.

Elucidate the precise role of the benzoyl and phenyl substituents in the catalytic cycle.

Guide the design of next-generation catalysts with improved performance by systematically modifying the proline scaffold.

Screen for new, undiscovered reactions that could be effectively catalyzed by this derivative.

The synergy between computational prediction and experimental validation will be crucial in accelerating the development and application of this compound.

Synergistic Approaches Combining this compound with Other Catalytic Modalities

Synergistic catalysis, where two or more distinct catalytic cycles operate in concert to achieve a transformation that is not possible or efficient with a single catalyst, is a rapidly growing field. princeton.edu This approach can lead to novel reaction pathways and improved catalytic efficiency and selectivity. princeton.edu

This compound, as an organocatalyst, can be combined with other catalytic modalities, such as transition metal catalysis, photocatalysis, or biocatalysis. For example, the enamine or iminium ion intermediates generated from this compound could react with electrophiles or nucleophiles activated by a transition metal complex. nih.gov This dual activation strategy can open up new avenues for asymmetric C-C and C-X bond formation.

A notable example of synergistic catalysis involves the combination of proline and a silver(I) catalyst for the three-component coupling of 2-alkynylbenzaldehydes, primary amines, and ketones. princeton.edu The proline activates the ketone via enamine formation, while the silver catalyst activates the alkyne. Future research will undoubtedly explore the potential of this compound in similar synergistic systems, aiming to develop novel and powerful synthetic methodologies. The covalent linkage of L-proline to a polyoxometalate has also been shown to create a bifunctional catalyst with synergistic effects. rsc.org

Table 3: Examples of Synergistic Catalysis Involving Proline Derivatives

Catalytic Modality 1 Catalytic Modality 2 Reaction Type Outcome Reference
Proline (Organocatalysis) Silver(I) (Metal Catalysis) 3-component coupling Formation of 1,2-dihydroisoquinolines princeton.edu
Chiral Amine (Organocatalysis) Palladium (Metal Catalysis) α-allylation of aldehydes High yield and enantioselectivity nih.gov
L-proline grafted on Polyoxometalate (Inorganic Catalysis) One-pot three-component synthesis High yields of heterocycles rsc.org

The exploration of these emerging research directions will be pivotal in unlocking the full potential of this compound as a versatile and powerful tool in modern asymmetric synthesis.

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing (Trans)-1-benzoyl-4-phenyl-L-proline in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a primary method for purity assessment. A validated protocol involves a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) with UV detection at 254 nm . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) and mass spectrometry (MS) are essential. Density (1.186 g/cm³) and melting point (372.8°C) from physicochemical data can aid in identity verification .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Use a factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, vary benzoylation conditions (e.g., benzoyl chloride equivalents, reaction time) while monitoring enantiomeric purity via chiral HPLC. Include control reactions to assess racemization risks . Phase-specific objectives (e.g., yield optimization vs. stereochemical control) should align with clearly defined research goals .

Q. What are the critical parameters for ensuring stability during storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products using HPLC and characterize them via LC-MS. Hygroscopicity data (e.g., vapor pressure: 3.22E-06 mmHg at 25°C) suggest airtight storage with desiccants .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Apply longitudinal factorial invariance testing to ensure measurement consistency across studies . For example, discrepancies in IC₅₀ values may arise from assay variability (e.g., buffer pH, cell lines). Use structural equation modeling (SEM) to isolate confounding variables (e.g., solvent stability, impurity profiles) and validate findings through cross-lagged panel designs . Replicate studies under harmonized protocols, referencing pharmacopeial assay conditions .

Q. What strategies can elucidate the enantioselective mechanisms of this compound in catalytic applications?

  • Methodological Answer : Employ density functional theory (DFT) simulations to model transition states and compare with experimental kinetic data (e.g., kcat/KMk_{\text{cat}}/K_M). Pair this with isotopic labeling (e.g., 13^{13}C-proline) to track stereochemical outcomes in reaction pathways. Validate computational predictions using X-ray crystallography of enzyme-ligand complexes .

Q. How do researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Design a systematic solubility screen using the shake-flask method across solvents (e.g., water, DMSO, hexane). Quantify solubility via UV-Vis spectroscopy and correlate with Hansen solubility parameters. Conflicting reports may stem from polymorphism; thus, characterize crystalline forms via powder X-ray diffraction (PXRD) .

Q. What methodologies are effective in studying the compound’s metabolic stability in vitro?

  • Methodological Answer : Use liver microsomal assays (e.g., human or rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Employ LC-MS/MS for metabolite identification. Compare results across species and validate with cytochrome P450 inhibition assays. Contradictions in metabolic pathways may require pathway enrichment analysis to identify enzyme-specific interactions .

Data Contradiction Analysis

Q. How should researchers interpret contradictory results in the compound’s thermal stability across studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen vs. air). Discrepancies may arise from oxidative degradation or sample purity. Apply time-series SEM to model degradation kinetics and identify critical temperature thresholds .

Q. What statistical approaches reconcile variability in enantiomeric excess (%ee) measurements?

  • Methodological Answer : Use bootstrapping to assess confidence intervals for %ee values derived from chiral HPLC. Cross-validate with polarimetry or NMR chiral shift reagents. Inconsistent results may reflect column aging or mobile phase variability; thus, implement system suitability testing per pharmacopeial guidelines .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity AssessmentHPLC (methanol/buffer, 65:35)
Enantiomeric ExcessChiral HPLC with polysaccharide column
Thermal StabilityTGA/DSC under inert atmosphere
Solubility ScreeningShake-flask + UV-Vis

Key Considerations

  • Research Design : Align objectives with phased experimental workflows (e.g., synthesis → characterization → bioactivity) to avoid data redundancy .
  • Ethical Data Use : Anonymize and secure raw datasets, adhering to institutional review board (IRB) standards for reproducibility .
  • Conflict Resolution : Apply mixed-methods frameworks (e.g., SEM + qualitative interviews with co-authors) to address literature contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.